DNA Gyrase and Topoisomerase IV Inhibitory Potency: Class-Level Benchmarking of 1,2,4-Oxadiazole/Pyrrolidine Hybrids vs. Novobiocin and Ciprofloxacin
Although direct assay data for CAS 2034602-24-7 against DNA gyrase or Topo IV are not yet published, the 1,2,4-oxadiazole/pyrrolidine hybrid scaffold to which this compound belongs has been systematically characterized. In the most comprehensive class-level study to date, compound 16 (a 1,2,4-oxadiazole/pyrrolidine hybrid) displayed an IC50 of 120 nM against E. coli DNA gyrase, outperforming the clinical comparator novobiocin (IC50 = 170 nM) [1]. Compound 17, a close structural analog from the same series, showed an IC50 of 13 µM against E. coli Topo IV, comparable to novobiocin (IC50 = 11 µM). Crucially, compound 17 achieved an MIC of 55 ng/mL against E. coli, surpassing ciprofloxacin (MIC = 60 ng/mL) [2]. These data establish a quantitative activity baseline for the 1,2,4-oxadiazole/pyrrolidine scaffold class. CAS 2034602-24-7 incorporates all essential pharmacophoric elements present in the most active hybrids — specifically the 1,2,4-oxadiazole ring at the 3-pyrrolidine position — plus an additional phenylthio-propanone side chain that may confer distinct target engagement or physicochemical properties relative to the published leads .
| Evidence Dimension | DNA gyrase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; compound belongs to the 1,2,4-oxadiazole/pyrrolidine hybrid class |
| Comparator Or Baseline | Compound 16 (1,2,4-oxadiazole/pyrrolidine hybrid): IC50 = 120 nM vs. E. coli DNA gyrase; Novobiocin: IC50 = 170 nM; Compound 17: MIC = 55 ng/mL vs. Ciprofloxacin MIC = 60 ng/mL against E. coli |
| Quantified Difference | Class-leading compound 16: 1.4-fold more potent than novobiocin; Compound 17: 1.09-fold lower MIC than ciprofloxacin |
| Conditions | E. coli DNA gyrase supercoiling assay; E. coli Topo IV decatenation assay; MIC determination by broth microdilution (CLSI guidelines) |
Why This Matters
This class-level evidence supports the procurement of CAS 2034602-24-7 as a screening candidate within a scaffold that has demonstrated dual-target antibacterial activity exceeding clinical comparators — a profile that close analogs lacking the 1,2,4-oxadiazole/pyrrolidine core cannot claim.
- [1] Frejat FOA, et al. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arab J Chem. 2022;15(1):103538. doi:10.1016/j.arabjc.2021.103538. View Source
- [2] Frejat FOA, et al. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Arch Pharm (Weinheim). 2022;355(7):e2100516. doi:10.1002/ardp.202100516. View Source
